REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][CH:11]=1)[C:6]([NH2:8])=[S:7].[CH2:12]([O:14][C:15](=[O:21])[CH:16](Cl)[C:17](=O)[CH3:18])[CH3:13]>C(O)C>[CH2:12]([O:14][C:15]([C:16]1[S:7][C:6]([C:5]2[CH:9]=[CH:10][CH:11]=[C:3]([O:2][CH3:1])[CH:4]=2)=[N:8][C:17]=1[CH3:18])=[O:21])[CH3:13]
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Name
|
|
Quantity
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1.99 g
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Type
|
reactant
|
Smiles
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COC=1C=C(C(=S)N)C=CC1
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Name
|
|
Quantity
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1.7 mL
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Type
|
reactant
|
Smiles
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C(C)OC(C(C(C)=O)Cl)=O
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Name
|
|
Quantity
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20 mL
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Type
|
solvent
|
Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 18 h before it
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Duration
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18 h
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Type
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CONCENTRATION
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Details
|
concentrated in vacuo
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Type
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CUSTOM
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Details
|
It was partitioned between ethyl acetate and saturated sodium bicarbonate
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Type
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WASH
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Details
|
the organic layer was washed with brine
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over anhydrous sodium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C1=C(N=C(S1)C1=CC(=CC=C1)OC)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.02 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |